molecular formula C14H11F4N3 B14012786 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline CAS No. 22955-61-9

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline

Katalognummer: B14012786
CAS-Nummer: 22955-61-9
Molekulargewicht: 297.25 g/mol
InChI-Schlüssel: IYQOYJXTJWMAJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is notable for its unique structure, which includes both ethyl and tetrafluoroaniline groups, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline typically involves the diazotization of 4-ethylphenylamine followed by azo coupling with 2,3,5,6-tetrafluoroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound .

Analyse Chemischer Reaktionen

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions typically yield amines by breaking the azo bond.

    Substitution: The fluorine atoms in the tetrafluoroaniline group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to be used in studies related to enzyme interactions and protein labeling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The azo bond can undergo cleavage under certain conditions, releasing active intermediates that can interact with biological pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline can be compared with other azo compounds such as:

Eigenschaften

CAS-Nummer

22955-61-9

Molekularformel

C14H11F4N3

Molekulargewicht

297.25 g/mol

IUPAC-Name

4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline

InChI

InChI=1S/C14H11F4N3/c1-2-7-3-5-8(6-4-7)20-21-14-11(17)9(15)13(19)10(16)12(14)18/h3-6H,2,19H2,1H3

InChI-Schlüssel

IYQOYJXTJWMAJV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.